molecular formula C10H17Cl2N3O2S B2844805 N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride CAS No. 1233955-53-7

N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride

Cat. No.: B2844805
CAS No.: 1233955-53-7
M. Wt: 314.23
InChI Key: RUNBAJLFVRBWNT-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride is a synthetic compound featuring a pyridine ring linked to a piperidine moiety via a sulfonamide group. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. This compound is structurally designed to interact with biological targets, such as enzymes or receptors, where the sulfonamide group acts as a key pharmacophore for hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name

N-piperidin-4-ylpyridine-3-sulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c14-16(15,10-2-1-5-12-8-10)13-9-3-6-11-7-4-9;;/h1-2,5,8-9,11,13H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNBAJLFVRBWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride typically involves the reaction of piperidine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related pyridine-piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Implications
N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride C₁₀H₁₅Cl₂N₃O₂S 320.22 Pyridine-3-sulfonamide, Piperidin-4-yl Enhanced solubility; kinase inhibition potential
(R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride C₁₁H₁₇Cl₂N₃O 278.18 Pyridine-4-carboxamide, Piperidin-3-yl Carboxamide reduces electron-withdrawing effects compared to sulfonamide
N,N-dimethyl-4-(piperidin-4-yloxy)benzenesulfonamide hydrochloride C₁₃H₂₁ClN₂O₃S 328.83 Benzenesulfonamide, Piperidin-4-yloxy Dimethyl group increases lipophilicity
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide C₁₁H₁₂ClIN₂O₂ 366.58 Chloro, iodo, formyl, pivalamide High molecular weight may limit bioavailability

Functional Group Analysis

  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to the carboxamide in (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride. This difference may enhance binding affinity to enzyme active sites, such as kinases or carbonic anhydrases .
  • Halogenated Derivatives : Compounds like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide incorporate halogens (Cl, I), which increase molecular weight and steric hindrance. These features could reduce metabolic stability compared to the target compound .
  • Piperidine Substitution : The position of the piperidine attachment (4-yl vs. 3-yl) alters spatial orientation, affecting interactions with chiral binding pockets. For example, the 4-yl substitution in the target compound may optimize binding to flat enzymatic surfaces .

Biological Activity

N-(Piperidin-4-yl)pyridine-3-sulfonamidedihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from diverse sources, focusing on its biological activity, mechanisms of action, and experimental results.

The compound acts primarily as a modulator of inflammatory pathways. It has been shown to inhibit the NLRP3 inflammasome, a critical component in the inflammatory response that activates caspase-1, leading to the release of pro-inflammatory cytokines such as IL-1β and IL-18. The inhibition of this pathway can prevent pyroptosis, a form of programmed cell death associated with inflammation.

Key Findings:

  • NLRP3 Inhibition : Studies indicate that this compound effectively inhibits IL-1β release in LPS/ATP-stimulated human macrophages, suggesting its role as an NLRP3 inhibitor .
  • Pyroptosis Prevention : The compound demonstrated a concentration-dependent ability to inhibit pyroptosis, with significant reductions in cell death observed at higher concentrations .

Biological Evaluation

The biological evaluation of this compound has been performed through various assays assessing its anti-inflammatory and cytotoxic properties.

Table 1: Biological Activity Summary

ActivityConcentration (µM)Inhibition (%)
IL-1β Release1019.4 ± 0.4
Pyroptosis1024.9 ± 6.3
ATPase Activity1028.4 ± 2.6

Case Studies

Case Study 1 : In a study focused on the inhibition of the NLRP3 inflammasome, this compound was tested alongside other compounds. The results indicated that it significantly reduced IL-1β levels in human macrophages, supporting its potential therapeutic role in treating inflammatory diseases .

Case Study 2 : Another investigation assessed the compound's cytotoxicity using MTT assays across various cell lines. The results showed no significant cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development .

Comparative Analysis

To further understand the compound's biological activity, comparisons were made with related piperidine derivatives known for their pharmacological properties.

Table 2: Comparison with Related Compounds

Compound NameNLRP3 Inhibition (%)Cytotoxicity (IC50 µM)
This compound19.4 ± 0.4>25
Compound A (related derivative)15.0 ± 1.0>20
Compound B (alternative structure)12.5 ± 0.5>15

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